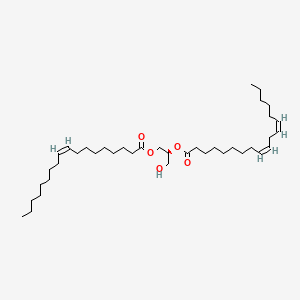

1-Oleoyl-2-linoleoyl-sn-glycerol

Description

Properties

Molecular Formula |

C39H70O5 |

|---|---|

Molecular Weight |

619 g/mol |

IUPAC Name |

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m0/s1 |

InChI Key |

BLZVZPYMHLXLHG-JOBMVARSSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a crucial diacylglycerol (DAG) involved in a multitude of cellular processes. This document delves into its molecular structure, biological functions with a focus on signal transduction, and detailed methodologies for its study.

Molecular Structure and Properties

This compound is a diacylglycerol with the chemical formula C₃₉H₇₀O₅. It consists of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and linoleic acid at the sn-2 position. The stereospecific numbering (sn) denotes the specific configuration of the substituents on the glycerol molecule, which is critical for its biological activity.

The oleoyl (B10858665) group is a monounsaturated omega-9 fatty acid, while the linoleoyl group is a polyunsaturated omega-6 fatty acid. This specific combination of fatty acids influences the molecule's physical properties and its interaction with cellular machinery.

Below is a table summarizing the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 619.0 g/mol | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Collision Cross Section | 260.6 Ų ([M+NH₄]⁺) | --INVALID-LINK-- |

Biological Function and Signaling Pathways

The primary and most well-documented function of this compound is its role as a second messenger in signal transduction pathways. Specifically, it is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes.[1]

The activation of PKC by OLG is a critical step in cascades that control cell growth, differentiation, apoptosis, and other vital functions. Dysregulation of this pathway has been implicated in various diseases, including cancer. Research suggests that OLG may play a role in promoting tumor growth, making it a molecule of interest in cancer biology, particularly in breast cancer.[1]

Beyond its role in signaling, OLG is also an intermediate in lipid metabolism, specifically in the de novo biosynthesis of triacylglycerols.[2]

Protein Kinase C (PKC) Activation Pathway

The generation of diacylglycerols like OLG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), initiates the activation of conventional and novel PKC isoforms. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. This process is often dependent on intracellular calcium levels for conventional PKC isoforms.

References

An In-Depth Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oleoyl-2-linoleoyl-sn-glycerol, a significant diacylglycerol (DAG) involved in cellular metabolism and signaling. This document details its chemical and physical properties, provides in-depth experimental protocols for its handling and analysis, and explores its biological roles, particularly in the context of triacylglycerol biosynthesis and protein kinase C activation.

Core Properties of this compound

This compound is a 1,2-diacyl-sn-glycerol with an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position.[1] Its unique structure dictates its physicochemical properties and biological functions.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 91125-76-7 | [1] |

| Molecular Formula | C₃₉H₇₀O₅ | [1] |

| Molecular Weight | 619.0 g/mol | [1] |

| Monoisotopic Mass | 618.52232533 Da | [1] |

| IUPAC Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | [1] |

| Physical Description | Solid | |

| Cellular Locations | Extracellular, Membrane | [1] |

| Tissue Locations | All Tissues, Placenta | [1] |

Table 1: Key Chemical and Physical Properties of this compound.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the de novo biosynthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[2][3][4][5][6] Furthermore, as a 1,2-diacyl-sn-glycerol, it can function as a second messenger in cellular signaling, most notably through the activation of Protein Kinase C (PKC).

De Novo Triacylglycerol Biosynthesis Pathway

The synthesis of triacylglycerols from glycerol-3-phosphate, also known as the Kennedy pathway, involves a series of enzymatic steps primarily occurring in the endoplasmic reticulum. This compound is a crucial intermediate in this pathway.

The key steps are as follows:

-

Glycerol-3-phosphate Acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.[2][3][4][6]

-

1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) then acylates lysophosphatidic acid at the sn-2 position to yield phosphatidic acid.[2][3][6]

-

Phosphatidic Acid Phosphatase (PAP), or Lipin , dephosphorylates phosphatidic acid to produce a 1,2-diacyl-sn-glycerol, such as this compound.[2][3]

-

Diacylglycerol Acyltransferase (DGAT) catalyzes the final acylation of the diacylglycerol at the sn-3 position to form a triacylglycerol.[2][3]

Protein Kinase C (PKC) Activation

Hyperglycemia can lead to an increase in the de novo synthesis of diacylglycerols, which in turn can cause excess activation of PKC. This overactivation is implicated in the pathogenesis of diabetic complications. The activation of PKC by DAG is a critical step in various signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

The general mechanism involves:

-

An external stimulus activates Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG.

-

DAG recruits PKC to the cell membrane, where it is activated.

-

Activated PKC phosphorylates downstream target proteins, leading to a cellular response.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for assessing its biological activity.

Lipid Extraction from Mammalian Cells

This protocol is adapted from standard lipid extraction methods and is suitable for the recovery of diacylglycerols from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Chloroform, ice-cold

-

1M KCl

-

Centrifuge tubes (glass, Teflon-lined caps)

-

Nitrogen gas stream

-

Sonicator

Procedure:

-

Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold methanol in a glass tube.

-

Add 2 mL of ice-cold chloroform. Vortex thoroughly for 2 minutes.

-

Add 0.8 mL of 1M KCl. Vortex for 1 minute.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid film in a small volume of chloroform:methanol (2:1, v/v) for storage at -80°C or for immediate analysis.

Purification of this compound

Purification of specific diacylglycerol isomers can be achieved using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Materials:

-

Silica-based SPE cartridge

-

Hexane

-

Diethyl ether

-

Chloroform

-

Methanol

-

HPLC system with a normal-phase column (e.g., silica)

Procedure:

-

Solid-Phase Extraction (SPE): a. Condition a silica (B1680970) SPE cartridge with hexane. b. Load the lipid extract (resuspended in a minimal amount of chloroform) onto the cartridge. c. Elute neutral lipids with a hexane:diethyl ether gradient. Diacylglycerols typically elute with a mixture of hexane:diethyl ether (e.g., 80:20 to 70:30, v/v). d. Collect the fractions and dry them under nitrogen.

-

High-Performance Liquid Chromatography (HPLC): a. Resuspend the diacylglycerol-containing fraction in the HPLC mobile phase. b. Inject the sample onto a normal-phase HPLC column. c. Use an isocratic or gradient elution with a mobile phase such as hexane:isopropanol:acetic acid to separate the diacylglycerol isomers. d. Monitor the elution profile using a suitable detector (e.g., evaporative light scattering detector - ELSD or UV detector at a low wavelength). e. Collect the fraction corresponding to the retention time of this compound.

Quantitative Analysis by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Column Temperature: 40-50°C.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: [M+NH₄]⁺ or [M+H]⁺ for this compound.

-

Product Ions: Characteristic fragment ions resulting from the neutral loss of the oleoyl and linoleoyl fatty acid chains.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Protein Kinase C (PKC) Activity Assay

This in vitro assay measures the ability of this compound to activate PKC.

Materials:

-

Purified PKC enzyme.

-

This compound.

-

PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site).

-

[γ-³²P]ATP or a fluorescence-based ATP analog.

-

Assay buffer (e.g., containing HEPES, MgCl₂, CaCl₂).

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Prepare lipid vesicles by mixing phosphatidylserine and this compound in chloroform, drying the mixture under nitrogen, and resuspending in assay buffer followed by sonication.

-

In a reaction tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and the substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a quench solution (e.g., EDTA).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKC activity.

Conclusion

This compound is a multifaceted lipid molecule with crucial roles in both cellular metabolism and signal transduction. A thorough understanding of its properties and the application of robust experimental protocols are essential for researchers investigating lipid biology, metabolic disorders, and drug development targeting these pathways. The information and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community.

References

- 1. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role of 1-Oleoyl-2-linoleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific molecular species of diacylglycerol (DAG) that plays a crucial role as a second messenger in a variety of cellular signaling pathways. As a key activator of Protein Kinase C (PKC), OLG is implicated in fundamental cellular processes including proliferation, differentiation, and apoptosis. Emerging evidence particularly highlights its involvement in the pathology of certain cancers, such as breast cancer, where it may contribute to tumor growth. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of OLG, with a focus on its role in signal transduction. Detailed experimental protocols for the study of OLG and quantitative data on its biological activities are presented to facilitate further research and drug development efforts targeting DAG-mediated signaling pathways.

Introduction

Diacylglycerols (DAGs) are a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and serve as critical second messengers in cellular signal transduction. The specific biological effects of a DAG molecule are determined by the identity and position of its fatty acid constituents. This compound (OLG) is a naturally occurring DAG containing oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position.

This guide will delve into the specific biological roles of OLG, distinguishing it from the broader class of DAGs and providing detailed information for researchers in cell biology, pharmacology, and drug development.

Synthesis and Metabolism of this compound

The cellular levels of OLG are tightly regulated through a series of enzymatic reactions involving its synthesis and degradation.

Biosynthesis

OLG is primarily generated through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) enzymes. Upon activation by various extracellular signals, such as hormones, neurotransmitters, and growth factors binding to their respective receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC translocates to the plasma membrane. There, it catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. The specific fatty acid composition of the resulting DAG, including OLG, is dependent on the fatty acid profile of the precursor PIP2 at the sn-1 and sn-2 positions.

Alternatively, OLG can be produced through the sequential acylation of glycerol-3-phosphate by different acyltransferases.

Metabolic Fate

Once generated, OLG has a transient existence in the cell and can be metabolized through two primary pathways:

-

Phosphorylation: OLG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA). This reaction terminates the signaling activity of OLG and initiates PA-mediated signaling events.

-

Acylation: OLG can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), which are stored in lipid droplets as a form of energy reserve.

The balance between the synthesis and metabolism of OLG is critical for maintaining cellular homeostasis and regulating the duration and intensity of its signaling effects.

Biological Role in Signal Transduction

The primary and most well-characterized biological function of OLG is its role as a second messenger in activating a family of serine/threonine kinases known as Protein Kinase C (PKC).[1]

Activation of Protein Kinase C (PKC)

The binding of OLG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of PKC induces a conformational change in the enzyme. This change relieves autoinhibition and promotes the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. This activation of PKC by OLG is a key event in the regulation of numerous cellular processes.[1]

Signaling Pathway of OLG-Mediated PKC Activation

Figure 1: Signaling pathway of OLG-mediated PKC activation.

Role in Cancer

Emerging research has implicated OLG in the pathogenesis of cancer, particularly breast cancer. Studies suggest that OLG can act as a potent activator of PKC, which in turn can trigger downstream signaling cascades that promote tumor growth and proliferation.[1] The specific isoforms of PKC activated by OLG and the subsequent downstream targets are areas of active investigation for the development of novel cancer therapies.

Quantitative Data

While specific quantitative data for this compound is still emerging, the following table summarizes typical concentration ranges and activities for diacylglycerols in general, which can serve as a reference for experimental design.

| Parameter | Value | Cell/System Type | Reference |

| PKC Activation (EC50) | 1-10 µM (for OAG) | Platelets | [2] |

| Cell Proliferation (IC50) | Not Available for OLG | - | - |

| Endogenous Levels | Varies with cell type and stimulus | Various | - |

Note: OAG (1-oleoyl-2-acetyl-sn-glycerol) is a commonly used synthetic analog of DAG for in vitro and in vivo studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological analysis of this compound.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic approach for the synthesis of OLG.

Materials:

-

Glycerol

-

Oleic acid

-

Linoleic acid

-

Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

Non-specific lipase (e.g., from Candida antarctica)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Synthesis of 1-Oleoyl-sn-glycerol:

-

React glycerol with oleic acid in a 1:1 molar ratio in the presence of an immobilized 1,3-specific lipase in a solvent-free system or in an organic solvent like hexane.

-

Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. The use of molecular sieves can help to remove water produced during the reaction and drive the equilibrium towards product formation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the immobilized lipase by filtration.

-

Purify the 1-Oleoyl-sn-glycerol by silica gel column chromatography.

-

-

Step 2: Synthesis of this compound:

-

React the purified 1-Oleoyl-sn-glycerol with linoleic acid in the presence of a non-specific lipase.

-

Follow the same reaction and monitoring procedures as in Step 1.

-

After completion, purify the final product, this compound, using silica gel column chromatography.

-

Workflow for the Enzymatic Synthesis of OLG

Figure 2: Workflow for the enzymatic synthesis of OLG.

Lipid Extraction and Quantification of OLG by LC-MS/MS

This protocol outlines a general procedure for the extraction of lipids from biological samples and the subsequent quantification of OLG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells or tissue)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold)

-

0.9% NaCl solution

-

Internal standard (e.g., a deuterated version of OLG or a DAG with a different fatty acid composition)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS.

-

For tissues, homogenize the tissue sample in PBS.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the sample, add a mixture of chloroform and methanol (1:2, v/v) and the internal standard.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a suitable C18 reversed-phase column with an appropriate gradient of mobile phases.

-

Detect and quantify OLG using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for OLG and the internal standard.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of PKC by OLG in vitro.

Materials:

-

Purified PKC isoform(s)

-

This compound (OLG)

-

Phosphatidylserine (PS)

-

ATP (containing γ-³²P-ATP)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, and DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles:

-

Prepare mixed lipid vesicles containing PS and varying concentrations of OLG by sonication or extrusion.

-

-

Kinase Reaction:

-

In a reaction tube, combine the assay buffer, purified PKC, and the lipid vesicles.

-

Initiate the reaction by adding the PKC substrate and ATP (containing γ-³²P-ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Termination and Detection:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the specific activity of PKC in the presence of different concentrations of OLG to determine the EC50 for activation.

-

Conclusion

This compound is a biologically significant diacylglycerol species that functions as a crucial second messenger in cellular signaling, primarily through the activation of Protein Kinase C. Its involvement in fundamental cellular processes and its emerging role in diseases such as breast cancer make it an important molecule for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of targeting OLG-mediated signaling pathways. Further research is warranted to elucidate the specific downstream effects of OLG and to develop selective modulators of its activity for therapeutic applications.

References

An In-depth Technical Guide to the Metabolic Pathway of 1-Oleoyl-2-linoleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are central to cellular metabolism and signaling. As key intermediates, DAGs are precursors for the synthesis of more complex lipids such as triacylglycerols (TAGs) and phospholipids (B1166683).[1] Furthermore, they function as critical second messengers, activating a variety of downstream signaling cascades, most notably through Protein Kinase C (PKC).[2][3] The specific acyl chain composition of DAGs, such as the oleoyl (B10858665) group at the sn-1 position and the linoleoyl group at the sn-2 position in OLLG, can influence their metabolic fate and signaling properties.[4] An understanding of the metabolic pathway of specific DAG species like OLLG is crucial for research in areas such as metabolic disorders, oncology, and cardiovascular disease. This guide provides a comprehensive overview of the metabolic pathways, signaling roles, and experimental analysis of this compound.

Metabolic Pathway of this compound

The metabolism of OLLG is intricately woven into the broader network of glycerolipid metabolism. It is primarily synthesized from phospholipids and serves as a branch point for the synthesis of neutral storage lipids or conversion back into phospholipids, as well as degradation to release fatty acids and glycerol.

Synthesis of this compound

The primary route for the generation of sn-1,2-diacylglycerols like OLLG is through the hydrolysis of phospholipids by phospholipase C (PLC).[2] Specifically, OLLG can be generated from the hydrolysis of 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine or other phospholipids containing these specific acyl chains.

-

Phospholipase C (PLC) Pathway: Upon stimulation by various extracellular signals, PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) or other membrane phospholipids. This reaction yields inositol (B14025) trisphosphate (IP3) and a membrane-bound DAG, such as OLLG.[2]

Metabolic Fates of this compound

Once formed, OLLG can be directed into several key metabolic pathways:

-

Triacylglycerol (TAG) Synthesis: OLLG is a direct precursor for the synthesis of TAGs, which are the primary form of energy storage in cells. This reaction is catalyzed by diacylglycerol acyltransferases (DGATs).[5] DGAT1 and DGAT2 are the two major enzymes responsible for this final step in TAG synthesis, and they may have distinct substrate preferences and roles in cellular metabolism.[5]

-

Phospholipid Synthesis: OLLG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[6] PA is a key intermediate in the de novo synthesis of various phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. This conversion of DAG to PA is also a critical mechanism for terminating DAG-mediated signaling.

-

Degradation: OLLG can be hydrolyzed by diacylglycerol lipases (DAGLs) to release a free fatty acid and a monoacylglycerol.[7] The resulting monoacylglycerol can be further hydrolyzed by monoacylglycerol lipase (B570770) (MAGL) to release another fatty acid and glycerol. This pathway is important for the turnover of DAGs and the release of fatty acids for energy production or other metabolic processes.

Signaling Roles of this compound

As a species of diacylglycerol, OLLG is a potent second messenger that activates several downstream signaling pathways.

Activation of Protein Kinase C (PKC)

One of the most well-characterized roles of DAGs is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] Conventional (cPKC) and novel (nPKC) isoforms of PKC contain a C1 domain that binds to DAGs, leading to their translocation to the cell membrane and subsequent activation.[2] The specific acyl chain composition of DAGs can influence the activation of different PKC isoforms, suggesting that OLLG may have a specific profile of PKC activation.[4] Activated PKC then phosphorylates a wide range of substrate proteins, regulating diverse cellular processes such as cell growth, differentiation, apoptosis, and inflammation.[2]

Modulation of TRP Channels and Calcium Signaling

Diacylglycerols, including synthetic analogs like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), have been shown to activate certain members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, such as TRPC3 and TRPC6.[8][9] This activation leads to an influx of cations, including Ca2+, into the cell.[8] The resulting increase in intracellular calcium concentration can trigger a multitude of cellular responses. The effect of DAGs on TRP channels can be complex, with some studies showing that DAG-mediated PKC activation can also lead to the inhibition of certain TRPC channels, such as TRPC4 and TRPC5, representing a feedback mechanism.[9]

References

- 1. Molecular analysis of a store-operated and 2-acetyl-sn-glycerol-sensitive non-selective cation channel. Heteromeric assembly of TRPC1-TRPC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol acyltransferase 2 acts upstream of diacylglycerol acyltransferase 1 and utilizes nascent diglycerides and de novo synthesized fatty acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased store-operated and 1-oleoyl-2-acetyl-sn-glycerol-induced calcium influx in monocytes is mediated by transient receptor potential canonical channels in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of canonical transient receptor potential (TRPC) channel function by diacylglycerol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Natural Sources, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLOG) is a 1,2-diacyl-sn-glycerol, a class of lipid molecules that serve as important intermediates in metabolic pathways and as signaling molecules in various cellular processes. Comprised of an oleic acid moiety at the sn-1 position and a linoleic acid moiety at the sn-2 position of the glycerol (B35011) backbone, OLOG's specific stereochemistry influences its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the known natural sources of OLOG, detailed methodologies for its analysis, and an exploration of its role in cellular signaling pathways.

Natural Sources of this compound

While this compound is a naturally occurring diacylglycerol, specific quantitative data on its concentration in various sources is limited in publicly available literature. Its presence is often inferred from the analysis of total diacylglycerol or triacylglycerol profiles in various biological samples. OLOG has been identified as a mouse metabolite and is found in human tissues, including the placenta[1].

Given that oleic acid and linoleic acid are two of the most common fatty acids in nature, OLOG is expected to be present as a minor component in many vegetable oils and animal fats. The following tables summarize the qualitative presence and the general diacylglycerol content in several potential natural sources.

Table 1: Presence of this compound in Various Natural Sources

| Natural Source | Presence of this compound | General Diacylglycerol (DAG) Content | Key References |

| Animal Tissues | |||

| Human Placenta | Identified | Not Quantified | [1] |

| Mouse Metabolome | Identified | Not Quantified | [1] |

| Bovine Milk Fat | Related triacylglycerols containing oleic and linoleic acids are present. | Present | [2] |

| Plant-Based Oils | |||

| Olive Oil | The isomeric 1-oleoyl-rac-glycerol and 1-linoleoyl-rac-glycerol have been identified. | 1-3% | [3] |

| Corn Oil | A potential source due to high linoleic and oleic acid content. | Not specified | |

| Soybean Oil | A potential source due to high linoleic and oleic acid content. | Not specified | |

| Sunflower Oil | A potential source due to high linoleic and oleic acid content. | Not specified | |

| Apricot Kernel Oil | A source of oleoyl (B10858665) and linoleoyl macrogolglycerides. | Not specified |

Experimental Protocols

The analysis of specific diacylglycerol isomers like this compound from complex lipid mixtures is a challenging task that requires sophisticated analytical techniques. The following sections detail a composite experimental protocol based on established methods for lipid extraction and analysis.

Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from tissues and other biological samples.

-

Homogenization: Homogenize the tissue sample in a chloroform (B151607)/methanol mixture (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform/methanol/water ratio of 2:2:1.8. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to separate the phases. The lower chloroform phase will contain the lipids.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Analysis of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the separation and identification of specific diacylglycerol isomers.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of diacylglycerols.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly employed.

-

Isocratic Elution: For simpler mixtures, isocratic elution with 100% acetonitrile can be used[4].

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable for generating ions of diacylglycerols.

-

Fragmentation: Collision-Induced Dissociation (CID) of the parent ion allows for the identification of the fatty acid constituents and their positions on the glycerol backbone. The fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.

-

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), diacylglycerols are typically derivatized to increase their volatility.

-

Silylation: React the dried lipid extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl group of the diacylglycerol to a trimethylsilyl (B98337) (TMS) ether.

-

GC-MS Analysis: Analyze the derivatized sample on a GC-MS system. The fragmentation pattern of the TMS-derivatized diacylglycerol can be used to identify the fatty acid composition and isomeric structure[5].

Signaling Pathways and Biological Roles

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating protein kinase C (PKC) isoforms[6]. The generation of diacylglycerol at the cell membrane leads to the recruitment and activation of PKC, which in turn phosphorylates a wide range of downstream protein targets, modulating cellular processes such as proliferation, differentiation, and apoptosis.

While specific signaling pathways for this compound are not extensively characterized, its structural similarity to other diacylglycerols strongly suggests its involvement in PKC-mediated signaling. Furthermore, OLOG is an intermediate in the de novo biosynthesis of triacylglycerols[1].

Metabolic Role

This compound is a key intermediate in the synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.

References

- 1. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Lipid Profiling and Stable Isotopic Data Analysis for Differentiation of Extra Virgin Olive Oils Based on Their Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Oleoyl-2-linoleoyl-sn-glycerol, a significant diacylglycerol (DAG) involved in cellular signaling and metabolism. It covers its nomenclature, physicochemical properties, and its crucial role as a second messenger in activating protein kinase C (PKC) signaling pathways.

Nomenclature and Synonyms

This compound is a specific stereoisomer of diacylglycerol with an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position of the glycerol (B35011) backbone. Due to its complex structure, it is referred to by a variety of names and abbreviations in scientific literature. A systematic understanding of its nomenclature is crucial for accurate data interpretation and communication.

Below is a summary of its various identifiers and naming conventions.

| Nomenclature Type | Name/Identifier | Reference |

| Systematic (IUPAC) Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | [1] |

| Common Name | This compound | |

| Lipid Shorthand | DG(18:1/18:2) | [1] |

| DAG(18:1/18:2) | [1] | |

| Diacylglycerol(18:1n9/18:2n6) | [1] | |

| LIPID MAPS ID | LMGL02010056 | [1] |

| PubChem CID | 9543722 | [1] |

| ChEBI ID | CHEBI:75450 | [1] |

| CAS Number | 91125-76-7 | |

| Molecular Formula | C₃₉H₇₀O₅ | [1] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its biological function, influencing its behavior in lipid membranes and its interaction with effector proteins. While extensive experimental data for this specific isomer is limited, a combination of computed properties and experimental data for similar diacylglycerols provides valuable insights.

| Property | Value | Type | Reference |

| Molecular Weight | 619.0 g/mol | Computed | [1] |

| Monoisotopic Mass | 618.52232533 Da | Computed | [1] |

| XLogP3 | 13.7 | Computed | [1] |

| Physical Description | Solid | Experimental | [1] |

| Collision Cross Section (CCS) | 260.6 Ų ([M+NH₄]⁺, DT, N₂) | Experimental | [1] |

Biological Significance: The Diacylglycerol Signaling Pathway

This compound is a key second messenger generated at the plasma membrane that activates the protein kinase C (PKC) family of enzymes. This signaling cascade is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which is typically activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The hydrolysis of PIP₂ yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane to activate PKC.

The activation of conventional and novel PKC isoforms by DAG leads to the phosphorylation of a multitude of downstream protein targets, regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

Step 1: Enzymatic Synthesis of 2-Linoleoyl-sn-glycerol

This step utilizes a sn-1,3-specific lipase (B570770) to catalyze the alcoholysis of a triacylglycerol rich in linoleic acid, such as trilinolein (B126924).

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve trilinolein in an appropriate organic solvent (e.g., hexane). Add glycerol in a molar excess.

-

Enzymatic Reaction: Introduce an immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei). The reaction is conducted under continuous stirring at a controlled temperature (e.g., 40-50°C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture, containing 2-linoleoyl-sn-glycerol, unreacted starting materials, and byproducts, is purified by silica (B1680970) gel column chromatography.

Step 2: Chemical Acylation with Oleic Acid

The purified 2-linoleoyl-sn-glycerol is then acylated with oleic acid at the sn-1 position.

-

Acylation Reaction: Dissolve the 2-linoleoyl-sn-glycerol in a dry, aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine). Add oleoyl chloride or oleic anhydride (B1165640) dropwise at a low temperature (e.g., 0°C) to control the reaction.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting monoacylglycerol is consumed.

-

Purification: The reaction mixture is washed with dilute acid and brine to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification and analysis of diacylglycerol isomers.

-

Sample Preparation: The crude this compound is dissolved in an appropriate solvent, such as a mixture of acetonitrile (B52724) and isopropanol (B130326).

-

HPLC System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a more polar solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol or acetone).

-

Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection. MS detection provides the added advantage of confirming the molecular weight and fragmentation pattern of the eluted compound.

-

-

Fraction Collection and Analysis: Fractions corresponding to the peak of interest are collected. The purity of the collected fractions is assessed by re-injection into the HPLC system and can be further characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a biologically important lipid second messenger with a well-defined role in cellular signaling. A thorough understanding of its nomenclature, properties, and the pathways it regulates is essential for research in lipidomics, cell signaling, and drug development. The methodologies outlined in this guide provide a framework for the synthesis, purification, and study of this and other specific diacylglycerol isomers, paving the way for further investigations into their precise physiological and pathological roles.

References

The Genesis of a Cellular Signal: A Technical Guide to the Discovery and History of Diacylglycerol Signaling

For Immediate Release

A deep dive into the pivotal discoveries and experimental foundations of diacylglycerol (DAG) signaling reveals a fascinating history of scientific inquiry that has fundamentally shaped our understanding of cellular communication. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the core concepts, key experiments, and methodological advancements that have defined this critical signaling pathway.

The story of diacylglycerol signaling is one of serendipitous discoveries and meticulous investigation. Initially considered merely an intermediate in lipid metabolism, DAG's role as a crucial second messenger came to light through the groundbreaking work of Yasutomi Nishizuka and his colleagues in the late 1970s. Their identification of Protein Kinase C (PKC) as a key cellular target of DAG opened a new chapter in signal transduction research.[1] Concurrently, the work of Michael Berridge and his team elucidated the source of this signaling molecule, demonstrating that the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2][3] This bifurcating pathway, where DAG activates PKC and IP3 triggers the release of intracellular calcium, represents a fundamental paradigm in cellular regulation.

This guide provides a detailed chronicle of these discoveries, presenting the quantitative data from seminal experiments in clearly structured tables for easy comparison and analysis. Furthermore, it includes detailed methodologies for the key experiments that underpinned these breakthroughs, offering a practical resource for researchers seeking to understand the historical context and technical basis of their work.

Core Signaling Pathways and Experimental Workflows

The intricate dance of molecules in the DAG signaling pathway is best understood through visual representation. The following diagrams, rendered in the DOT language, illustrate the central signaling cascade, the workflow of early key experiments, and the logical relationships between the components.

References

Introduction: The Role of Diacylglycerols in Cellular Signaling

An In-depth Technical Guide on the Interaction of 1-Oleoyl-2-linoleoyl-sn-glycerol with Proteins

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains.[1] These molecules are not merely structural components of cellular membranes but are pivotal second messengers in a multitude of cellular signaling pathways.[2] The specific stereoisomer involved in signaling is typically sn-1,2-diacylglycerol. The diversity in the fatty acid chains at the sn-1 and sn-2 positions gives rise to a vast number of DAG species, each with potentially unique physical, chemical, and biological properties.[1][2]

This compound (OLG) is a specific DAG species containing oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 position and linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-2 position. Like other signaling DAGs, OLG is generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli. Its primary role is to act as an allosteric activator for a range of effector proteins, thereby regulating processes such as cell proliferation, differentiation, apoptosis, and membrane trafficking.[1][3]

Key Protein Interactions and Signaling Pathways

The most well-characterized function of DAGs, including OLG, is the activation of Protein Kinase C (PKC) isoforms.[1][2] However, the cellular response to DAG is complex, involving several other key protein families that act as DAG effectors.

Protein Kinase C (PKC) Family

The PKC family comprises serine/threonine kinases that are central to signal transduction.[4] They are broadly classified into three groups based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both Ca²⁺ and DAG for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG.

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by either Ca²⁺ or DAG.

OLG and other DAGs activate conventional and novel PKC isoforms by binding to a conserved cysteine-rich motif known as the C1 domain.[2] This binding event induces a conformational change and promotes the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins.[1]

Signaling Pathway: PLC-DAG-PKC Axis

The canonical pathway for OLG-mediated signaling begins with the activation of a cell surface receptor (e.g., a G-protein coupled receptor or a receptor tyrosine kinase). This triggers the activation of Phospholipase C (PLC), which then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger Ca²⁺ release from the endoplasmic reticulum, the lipophilic DAG remains in the plasma membrane to recruit and activate PKC isoforms.

Other Diacylglycerol Effectors

Beyond PKC, OLG can interact with other proteins containing C1 domains:

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are exchange factors that activate Ras and Rap small GTPases, linking DAG signaling to the MAPK cascade.[5] RasGRP1 and RasGRP3 have been shown to be regulated by DAG-C1 domain interactions.[1]

-

Munc13 Proteins: These are essential for the priming of synaptic vesicle exocytosis in neurons. Munc13-1 is activated by DAG binding to its C1 domain, which is crucial for neurotransmitter release.

-

Protein Kinase D (PKD): A family of serine/threonine kinases that act downstream of PKC and are also activated by DAG. They are involved in regulating cell differentiation, motility, and vesicle trafficking.[6]

-

Diacylglycerol Kinases (DGKs): This family of enzymes phosphorylates DAG to produce phosphatidic acid (PA), effectively terminating DAG-dependent signaling.[7][8] Certain DGK isoforms themselves contain C1 domains and can directly interact with PKC, creating a tightly controlled regulatory loop.[8]

Quantitative Analysis of Diacylglycerol-Protein Interactions

Research has shown that different PKC isoforms display distinct preferences for various DAG species. For example, conventional PKCs (like α and βII) are potently activated by 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), whereas novel PKCs show different sensitivities.[1][5] This suggests that the specific combination of fatty acids in a DAG molecule, such as the oleoyl (B10858665) and linoleoyl chains in OLG, likely confers a unique activation profile.

The table below summarizes available quantitative data for the interaction of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a structural analogue of OLG, with various protein targets. This data illustrates the high-affinity nature of these interactions.

| Diacylglycerol Species | Protein Target | Interaction Type | Affinity Constant (Ki) | Experimental Context |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | Competitive Binding | 4.49 µM | Jurkat T-cells |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | Activation | Potent at nM conc. | In vitro kinase assay |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCδ | Activation | Potent at nM conc. | In vitro kinase assay |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCε | Activation | Potent at nM conc. | In vitro kinase assay |

Table 1: Quantitative interaction data for 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a structural analogue of OLG. Data sourced from vendor technical sheets and primary literature.[9]

Key Experimental Methodologies

Studying the interaction between lipids like OLG and proteins requires specialized biochemical and biophysical techniques. Below are detailed protocols for two common in vitro assays.

Liposome (B1194612) Co-sedimentation Assay

This assay is used to determine if a protein binds to lipid vesicles (liposomes) of a specific composition.

Principle: Liposomes are large enough to be pelleted by ultracentrifugation. If a protein binds to the liposomes, it will be co-pelleted. The amount of protein in the supernatant versus the pellet is then quantified, typically by SDS-PAGE and Coomassie staining or Western blotting.

Detailed Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture in a glass tube containing the desired lipids (e.g., a base of phosphatidylcholine and phosphatidylserine, with or without a specific mole percentage of this compound) dissolved in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of the tube. Further dry under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline) by vortexing, creating multilamellar vesicles (MLVs).

-

To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Binding Reaction:

-

In an ultracentrifuge tube, combine the purified protein of interest (e.g., a PKC isoform) at a fixed concentration with the prepared liposomes at varying concentrations.

-

Include a negative control with protein only (no liposomes) to ensure the protein does not pellet on its own.

-

Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

-

Co-sedimentation:

-

Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

-

Carefully collect the supernatant, which contains the unbound protein.

-

Wash the pellet gently with buffer and then resuspend it in an equal volume of buffer. The pellet contains the liposome-bound protein.

-

-

Analysis:

-

Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

-

Visualize the protein bands by Coomassie staining or Western blotting.

-

Quantify the band intensities to determine the fraction of bound protein at each liposome concentration. This data can be used to estimate the binding affinity (Kd).

-

Protein-Lipid Overlay Assay

This is a qualitative, dot-blot-style assay used to screen for protein interactions with various lipids.

Principle: Lipids of interest are spotted onto a hydrophobic membrane (e.g., nitrocellulose). The membrane is then blocked and incubated with a purified protein. If the protein binds to a specific lipid spot, it can be detected using an antibody against the protein or an epitope tag.

Detailed Protocol:

-

Membrane Preparation:

-

On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of various lipids (including OLG, other DAGs, and control lipids like phosphatidylcholine) dissolved in an organic solvent. Prepare serial dilutions of the lipids to assess concentration-dependent binding.

-

Allow the solvent to evaporate completely, leaving the lipids immobilized on the membrane.

-

-

Blocking and Incubation:

-

Block the membrane in a solution containing a high concentration of a non-fatty protein, such as fat-free BSA or milk, to prevent non-specific protein binding.

-

Incubate the blocked membrane with a solution containing the purified protein of interest (e.g., a GST-tagged C1 domain) in a blocking buffer for several hours or overnight at 4°C with gentle agitation.

-

-

Washing and Detection:

-

Wash the membrane extensively with buffer (e.g., TBS-T) to remove unbound protein.

-

Incubate the membrane with a primary antibody that recognizes the protein (or its tag, e.g., anti-GST).

-

After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Perform a final wash and detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system. A positive signal on a lipid spot indicates an interaction.

-

Conclusion and Future Directions

This compound is a key lipid second messenger that interacts with a conserved set of effector proteins, most notably Protein Kinase C, to regulate a wide range of cellular functions. The structural specificity of DAG molecules, dictated by their constituent fatty acid chains, appears to be a critical determinant of their biological activity, allowing for the differential activation of various protein isoforms.

A significant gap in the current literature is the lack of direct quantitative binding data for OLG with its protein targets. Future research employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable for determining the precise binding affinities and kinetics of this interaction. Furthermore, lipidomic studies combined with cell-based assays are needed to elucidate the specific downstream signaling cascades and cellular outcomes that are uniquely regulated by the generation of OLG versus other DAG species. For drug development professionals, understanding this specificity is paramount, as it opens the possibility of designing isoform-selective modulators of PKC or other DAG effectors by targeting the unique features of their C1 domain-lipid interactions.

References

- 1. Differential membrane binding and diacylglycerol recognition by C1 domains of RasGRPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 4. scbt.com [scbt.com]

- 5. The guanine nucleotide exchange factor RasGRP is a high -affinity target for diacylglycerol and phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

1-Oleoyl-2-linoleoyl-sn-glycerol: A Comprehensive Technical Guide to its Role as a Second Messenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role in cellular signaling. As a second messenger, OLG is integral to the activation of a variety of downstream cellular processes, primarily through its interaction with Protein Kinase C (PKC). This technical guide provides an in-depth overview of the synthesis, signaling pathways, and experimental methodologies related to OLG, designed for professionals in research and drug development.

Diacylglycerols are a class of lipids composed of a glycerol (B35011) backbone esterified to two fatty acid chains. The specific combination of fatty acids at the sn-1 and sn-2 positions of the glycerol molecule dictates the biological activity and signaling specificity of the DAG isomer. In the case of OLG, an oleoyl (B10858665) group is at the sn-1 position and a linoleoyl group is at the sn-2 position. This specific structure influences its interaction with downstream effector proteins and its role in various physiological and pathological processes, including cancer, where it has been identified as a potential biomarker.[1]

Synthesis and Metabolism of this compound

The cellular levels of OLG are tightly regulated through its synthesis and metabolism. The primary pathway for the generation of signal-competent sn-1,2-diacylglycerols is the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC).

Biosynthesis of this compound

The de novo synthesis of OLG is a multi-step enzymatic process. A general workflow for the enzymatic synthesis of specific diacylglycerols is outlined below.

Metabolism of this compound

Once generated, OLG can be metabolized through several pathways, which serves to terminate its signaling activity. The primary metabolic fates of DAGs include:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid.

-

Hydrolysis: Diacylglycerol lipases (DAGLs) hydrolyze DAG to release a free fatty acid and a monoacylglycerol.

-

Acylation: Diacylglycerol acyltransferases (DGATs) acylate DAG to form triacylglycerols (TAGs) for energy storage.

Signaling Pathways of this compound

As a second messenger, OLG primarily functions by activating members of the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of OLG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.

Downstream Effectors of OLG-Activated PKC

Activated PKC isoforms phosphorylate a wide range of substrate proteins, leading to the modulation of various cellular processes. Key downstream signaling pathways affected by PKC activation include:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. PKC can activate the MAPK pathway at multiple levels.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major signaling route that governs cell growth, survival, and metabolism. PKC can both positively and negatively regulate this pathway depending on the cellular context and the specific PKC isoform involved.

-

Regulation of Transcription Factors: PKC activation can lead to the phosphorylation and activation of various transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This results in changes in gene expression that mediate long-term cellular responses.

Quantitative Data on Diacylglycerol Signaling

While specific quantitative data for this compound are limited in the publicly available literature, studies on analogous diacylglycerol molecules provide valuable insights into the dose-dependent effects and activation kinetics. The following tables summarize representative quantitative data for the closely related synthetic diacylglycerol, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

Table 1: Dose-Dependent Activation of Protein Kinase C by 1-Oleoyl-2-acetyl-sn-glycerol (OAG)

| Concentration of OAG (µM) | PKC Activation | Cell Type/System | Reference |

| 5 - 500 | Dose-related activation | Rat islet homogenates | [2] |

| 50 - 500 | Dose-related stimulation of insulin (B600854) release | Intact rat islets | [2] |

Table 2: Effects of 1-Oleoyl-2-acetyl-sn-glycerol (OAG) on Intracellular Ion Concentrations

| Treatment | Change in Intracellular Ca²⁺ | Change in Intracellular Na⁺ | Cell Type | Reference |

| 100 µM OAG | Elevation | 18% increase in wild-type cells | Quiescent flexor digitorum brevis fibers | [1] |

| 4 - 60 µM OAG | Reversible reduction of Ca²⁺ currents | Not reported | Clonal GH3 pituitary cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a second messenger.

Protocol 1: Enzymatic Synthesis of this compound

This protocol outlines a two-step enzymatic synthesis of OLG.

Materials:

-

Glycerol

-

Oleic acid

-

Linoleic acid

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

-

Acyl-CoA synthetase

-

ATP

-

Coenzyme A

-

Monoacylglycerol acyltransferase (MGAT)

-

Organic solvents (e.g., hexane, chloroform (B151607), methanol)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Synthesis of 1-Oleoyl-sn-glycerol (Monoacylglycerol):

-

In a round-bottom flask, combine glycerol and oleic acid in a suitable molar ratio (e.g., 2:1) in an organic solvent like hexane.

-

Add the immobilized 1,3-specific lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter to remove the lipase.

-

Purify the 1-Oleoyl-sn-glycerol using silica gel column chromatography.

-

-

Synthesis of this compound:

-

Activate linoleic acid to linoleoyl-CoA using acyl-CoA synthetase in the presence of ATP and Coenzyme A.

-

In a new reaction vessel, combine the purified 1-Oleoyl-sn-glycerol and the prepared linoleoyl-CoA.

-

Add MGAT to catalyze the acylation at the sn-2 position.

-

Incubate the reaction under optimal conditions for the MGAT enzyme.

-

Monitor the formation of OLG by TLC.

-

Purify the final product, this compound, using silica gel column chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized OLG using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Protocol 2: Extraction and Quantification of this compound from Biological Samples

This protocol describes the extraction of lipids from cells or tissues and the subsequent quantification of OLG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells or tissue)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Internal standard (e.g., a deuterated version of OLG)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For adherent cells, wash with ice-cold PBS and scrape. For suspension cells or tissues, homogenize as required.

-

Record the cell number or tissue weight.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the sample, add a mixture of chloroform and methanol (1:2, v/v).

-

Add the internal standard.

-

Vortex vigorously to ensure thorough mixing and cell lysis.

-

Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a suitable liquid chromatography method (e.g., reversed-phase or normal-phase).

-

Detect and quantify OLG using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for OLG and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of OLG in the original sample by comparing the peak area of endogenous OLG to that of the known amount of internal standard.

-

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of PKC by OLG in vitro.

Materials:

-

Purified PKC isoform(s)

-

This compound (OLG)

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, etc.)

-

Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, mix OLG and PS in a suitable molar ratio in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC, and the PKC substrate.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto the phosphocellulose paper).

-

-

Measurement of Phosphorylation:

-

If using phosphocellulose paper, wash the papers extensively to remove unreacted [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific activity of PKC in the presence of varying concentrations of OLG to assess its potency as a PKC activator.

-

Conclusion

This compound is a significant second messenger that plays a critical role in cellular signaling through the activation of Protein Kinase C. Understanding its synthesis, metabolism, and downstream signaling pathways is essential for researchers and drug development professionals targeting diseases where these pathways are dysregulated. The experimental protocols provided in this guide offer a framework for the investigation of OLG's function in various biological systems. Further research is warranted to elucidate the specific quantitative aspects of OLG signaling and to explore its full therapeutic potential.

References

- 1. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 1-Oleoyl-2-linoleoyl-sn-glycerol in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a key diacylglycerol (DAG) species, within lipid bilayers. Diacylglycerols are critical lipid second messengers involved in a myriad of cellular signaling pathways, and understanding their behavior at the membrane level is paramount for deciphering their physiological and pathological roles. This document outlines the computational and experimental methodologies for studying OLG in a bilayer environment, presenting key quantitative data and visual representations of relevant molecular structures and biological pathways.

Introduction to this compound (OLG) and its Biological Significance

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position. As a DAG, OLG is a crucial signaling molecule generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] The accumulation of DAG in the membrane triggers the recruitment and activation of various downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[3][4][5] The activation of PKC initiates a cascade of phosphorylation events that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[6][7] Dysregulation of DAG signaling has been implicated in numerous diseases, including cancer and type 2 diabetes.[8]

The biophysical properties of the lipid bilayer are significantly influenced by the presence of DAGs. Due to their conical shape, with a small hydrophilic head and a larger hydrophobic tail region, DAGs can induce changes in membrane curvature, fluidity, and lateral pressure profiles, which in turn can modulate the function of membrane-associated proteins.[2] Theoretical modeling, particularly through molecular dynamics (MD) simulations, offers a powerful lens to investigate these molecular-level interactions with high spatial and temporal resolution.

Theoretical Modeling of OLG in Lipid Bilayers

Molecular dynamics simulations have become an indispensable tool for studying the behavior of lipids and other biomolecules.[2] These simulations can provide detailed insights into the structural and dynamic properties of lipid bilayers containing OLG.

Force Field Parameterization for OLG

An accurate molecular model of OLG is a prerequisite for reliable MD simulations. The CHARMM36 force field is a widely used and well-validated parameter set for lipids.[9][10] Recently, improved CHARMM36-compatible parameters have been developed specifically for diacylglycerols, addressing shortcomings in earlier models that were directly adapted from phospholipids.[11] A complete and accurate model for OLG can be constructed by combining these new DAG parameters with the existing CHARMM36 parameters for oleic and linoleic acid acyl chains.

Strategy for OLG Parameterization:

-

Glycerol Backbone and Ester Linkages: Utilize the recently developed CHARMM36 parameters for the diacylglycerol moiety.[11] These parameters have been optimized to better reproduce the interfacial properties of neutral lipids.

-

Oleoyl and Linoleoyl Acyl Chains: Employ the standard CHARMM36 force field parameters for the oleoyl and linoleoyl acyl chains. These parameters are well-established and have been validated in numerous simulations of unsaturated phospholipids.[9][10]

-

Topology Construction: Combine the atom types, charges, bond, angle, and dihedral parameters from the DAG and acyl chain parameter sets to build the complete molecular topology for OLG. Care must be taken to ensure proper connectivity and atom naming conventions consistent with the CHARMM force field.

Molecular Dynamics Simulation Workflow

A typical MD simulation workflow for studying an OLG-containing lipid bilayer involves several key steps, from system setup to production simulation and analysis.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data on the effects of diacylglycerols on lipid bilayer properties, derived from both molecular dynamics simulations and experimental studies.

Table 1: Effect of Diacylglycerol (DAG) on Bilayer Structural Properties from MD Simulations

| Host Bilayer | DAG Species | DAG Conc. (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Reference |

| POPC | di16:0DAG | 18.75 | 62.1 | 38.5 | [11] |

| DOPC | DOG | 25 | ~65 | Increased | [1] |

Note: Specific values for OLG are not yet available in the literature; the data presented are for similar DAG species.

Table 2: Experimental Data on the Effects of Diacylglycerols on Lipid Bilayers

| Host Lipid | DAG Species | DAG Conc. (mol%) | Experimental Technique | Key Findings | Reference |

| DPPC | 1,2-DPG | 0 - 12.5 | DSC | Increased main transition temperature, induced solid-phase immiscibility. | [12] |

| DPPC | 1,2-DCG | 0.64 | DSC | Decreased main transition temperature, induced fluid-phase immiscibility. | [12] |